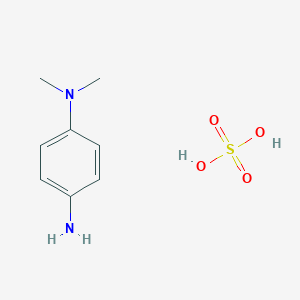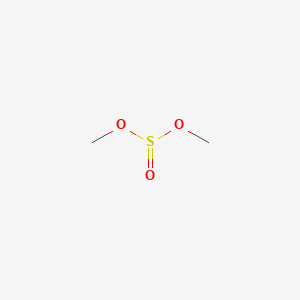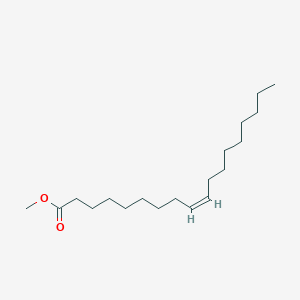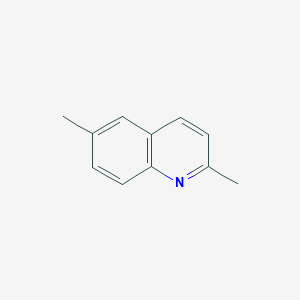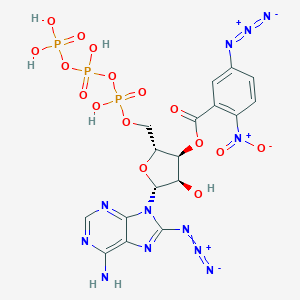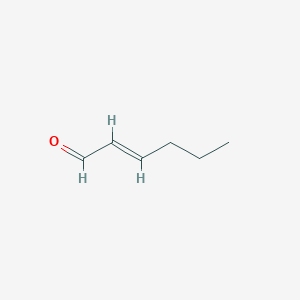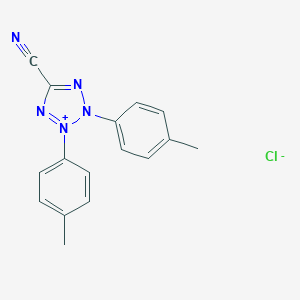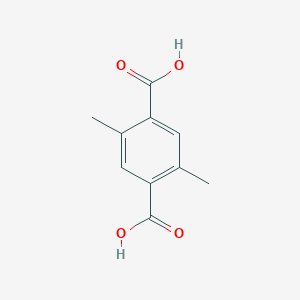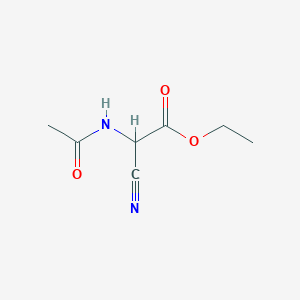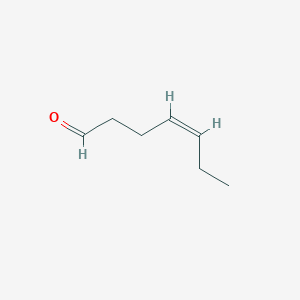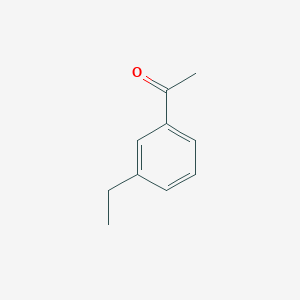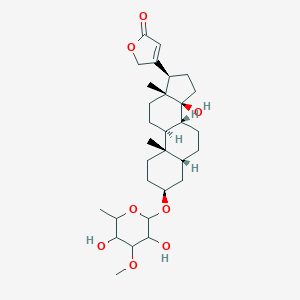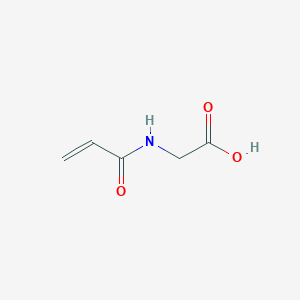
N-Acryloylglycine
Descripción general
Descripción
N-Acryloylglycine is a vinyl monomer that contains both amido and carboxylic groups. It is a compound of interest due to its potential applications in polymer science and its biological relevance. The synthesis and polymerization of N-acryloylglycine have been explored to create high molecular weight polymers and graft copolymers, particularly on cellulose membranes . These materials have been investigated for their potential use in various applications, including the incorporation of microorganisms .
Synthesis Analysis
The synthesis of N-acryloylglycine involves the reaction of acryloyl chloride with amino acid esters in dry solvents, leading to the formation of monomers that can be polymerized to produce polymers with a broad molecular weight range . Additionally, N-acryloylglycine has been synthesized and grafted onto cellulose membranes using ceric salts, resulting in surface-modified cellulose films .
Molecular Structure Analysis
The molecular structure of N-acryloylglycine-based polymers has been characterized using various techniques such as FTIR spectroscopy and X-ray diffraction. For instance, the structure of N-myristoylglycine myristyl ester, a related compound, was determined by single-crystal X-ray diffraction, revealing a linear geometry and specific hydrogen bonding patterns that stabilize the crystal packing .
Chemical Reactions Analysis
N-Acryloylglycine can undergo radical polymerization to form polymers and copolymers with various properties. The polymerization rate and the properties of the resulting polymers can be influenced by the nature of the side chains and the presence of other functional groups . The reactivity of N-acryloylglycine in the presence of radical initiators has been demonstrated in the synthesis of vinyl polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-acryloylglycine and its polymers have been extensively studied. These properties include the thermodynamic behavior of the polymers in aqueous solutions, as well as their stimuli-responsive properties when conjugated with peptides . The thermotropic phase behavior of N-acylglycine alkyl esters, which are structurally related to N-acryloylglycine, has also been investigated, showing a dependence of phase transition enthalpy and entropy on the chain length . Additionally, the complexing ability of N-acryloylglycine polymers with metal ions such as Cu2+ has been evaluated, highlighting their potential as complexing agents .
Aplicaciones Científicas De Investigación
Application 1: Wound Healing
- Specific Scientific Field : Biomedical Engineering and Pharmacology .
- Summary of the Application : N-Acryloylglycine is used in the development of polymeric nanoparticles with anti-inflammatory activities for wound healing . These nanoparticles are effective in accelerating skin restoration .
- Methods of Application or Experimental Procedures : The N-Acryloylglycine nanoparticles, approximately 35 nm in size, are synthesized through the mini-emulsion radical polymerization technique . They are then formulated with an ointment base for the establishment of wound healing application .
- Results or Outcomes : The N-Acryloylglycine nanoparticles showed a 31% higher wound healing efficiency compared to the control group of samples in the in vivo assessment . The treatment group showed changes in the levels of TNF-α and IL6, consistent with the reduction in inflammation . The increased level of IGF-1 could be correlated with the increase in angiogenesis followed by an increase in the wound healing efficiency .
Application 2: Nanocatalyst Platform
- Specific Scientific Field : Nanotechnology and Catalysis .
- Summary of the Application : N-Acryloylglycine is used in the synthesis of thermophilic poly(N-acryloylglycinamide) (PNAGA) microgels that swell in water upon heating . These microgels are used as nanocatalyst hosts .
- Methods of Application or Experimental Procedures : The PNAGA microgels are prepared by aqueous precipitation polymerization below the UCST phase transition temperature of PNAGA . The diameters of the PNAGA microgels are around 60 nm .
- Results or Outcomes : The study reported the successful synthesis of PNAGA microgels and their potential use as nanocatalyst hosts .
Safety And Hazards
Propiedades
IUPAC Name |
2-(prop-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCXCXDOGAEFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30602-14-3 | |
| Record name | Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30602-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50865161 | |
| Record name | N-Prop-2-enoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acryloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Acryloylglycine | |
CAS RN |
24599-25-5 | |
| Record name | Acryloylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminopropenal acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC288735 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminopropenal acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Acryloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

